molecular formula C15H17N3O B2675332 N-cyclohexyl-2-quinoxalinecarboxamide CAS No. 155129-19-4

N-cyclohexyl-2-quinoxalinecarboxamide

Cat. No. B2675332
M. Wt: 255.321
InChI Key: OYSJIQNTHWBODO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-quinoxalinecarboxamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of glutamate receptor activation. CNQX has been found to be a potent and selective inhibitor of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are responsible for mediating fast synaptic transmission in the central nervous system (CNS).

Mechanism Of Action

N-cyclohexyl-2-quinoxalinecarboxamide acts as a competitive antagonist of AMPA receptors by binding to the glutamate binding site and preventing the binding of glutamate. This results in the inhibition of fast synaptic transmission and the reduction of neuronal excitability. N-cyclohexyl-2-quinoxalinecarboxamide has also been found to inhibit kainate receptors, another type of ionotropic glutamate receptor.

Biochemical And Physiological Effects

N-cyclohexyl-2-quinoxalinecarboxamide has been found to have various biochemical and physiological effects on the CNS. It has been shown to reduce the frequency and amplitude of excitatory postsynaptic potentials (EPSPs) and to block the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. N-cyclohexyl-2-quinoxalinecarboxamide has also been found to reduce the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-cyclohexyl-2-quinoxalinecarboxamide is its potency and selectivity for AMPA receptors. This allows for the specific inhibition of AMPA receptor-mediated synaptic transmission without affecting other types of glutamate receptors. However, one of the limitations of N-cyclohexyl-2-quinoxalinecarboxamide is its potential for off-target effects and toxicity at high concentrations. It is important to use appropriate concentrations of N-cyclohexyl-2-quinoxalinecarboxamide and to confirm the specificity of its effects using other pharmacological agents.

Future Directions

There are several future directions for the use of N-cyclohexyl-2-quinoxalinecarboxamide in scientific research. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy and Alzheimer's disease. N-cyclohexyl-2-quinoxalinecarboxamide has been used to study the effects of AMPA receptor inhibition on seizure activity and cognitive impairment in animal models of these disorders. Another area of interest is the development of new drugs that target AMPA receptors for the treatment of neurological and psychiatric disorders. N-cyclohexyl-2-quinoxalinecarboxamide can serve as a useful tool for screening and testing the efficacy of these drugs in preclinical studies.

Synthesis Methods

N-cyclohexyl-2-quinoxalinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dichloroquinoxaline with cyclohexylamine followed by carboxylation with carbon dioxide. Another method involves the reaction of 2,3-dichloroquinoxaline with cyclohexyl isocyanate followed by hydrolysis with sodium hydroxide. The purity and yield of N-cyclohexyl-2-quinoxalinecarboxamide can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

N-cyclohexyl-2-quinoxalinecarboxamide has been widely used in scientific research to study the physiological and biochemical effects of glutamate receptor activation. It has been found to be a potent and selective inhibitor of AMPA receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. N-cyclohexyl-2-quinoxalinecarboxamide has been used to study the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.

properties

IUPAC Name

N-cyclohexylquinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h4-5,8-11H,1-3,6-7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSJIQNTHWBODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-quinoxalinecarboxamide

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